6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves aromatic nucleophilic substitution and ring closure reactions . For instance, the synthesis of a similar compound, 6H-1,2,4-triazino[4,3-b]1,2,4-triazolo[3,4-f]-pyridazine, was achieved by ring closure of certain hydrazine derivatives in polyphosphoric acid .Aplicaciones Científicas De Investigación
Synthesis and Anti-diabetic Potential
The synthesis of 6-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored for their potential as anti-diabetic drugs. A study by Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines, evaluating their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities. The compounds exhibited strong DPP-4 inhibition, significant antioxidant, and insulinotropic activities, suggesting their viability as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
Research into the antihistaminic properties and inhibition of eosinophil infiltration by derivatives of this compound has shown promising results. Gyoten et al. (2003) synthesized a series of triazolo and imidazo pyridazines, finding that certain derivatives displayed potent antihistaminic activity and effectively inhibited eosinophil chemotaxis. These compounds could offer new therapeutic approaches for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Androgen Receptor Downregulation for Prostate Cancer Treatment
The development of small-molecule androgen receptor downregulators based on this compound derivatives for the treatment of advanced prostate cancer has been a focus of recent studies. Bradbury et al. (2013) described modifications to the triazolopyridazine moiety that addressed hERG and physical property issues, leading to the identification of a clinical candidate, AZD3514, which entered Phase I trials for castrate-resistant prostate cancer (Bradbury, Acton, Broadbent, Brooks, Carr, Hatter, Hayter, Hill, Howe, Jones, Jude, Lamont, Loddick, McFarland, Parveen, Rabow, Sharma-Singh, Stratton, Thomason, Trueman, Walker, Wells, Wilson, & Wood, 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit certain kinases
Mode of Action
It’s suggested that similar compounds may bind to their targets, inhibiting their function . This interaction could lead to changes in cellular processes, potentially contributing to the compound’s effects.
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, potentially through the inhibition of certain kinases . These kinases are involved in numerous biochemical pathways, and their inhibition could have downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.
Propiedades
IUPAC Name |
3-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-17-23-24-21-11-12-22(25-28(17)21)26-13-15-27(16-14-26)31(29,30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHTVYXMCHQKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.